BACE1 Inhibitory Potency vs. AM-6494: Biochemical IC50 Comparison
The target compound, a close structural analog of AM-6494 (compound 20 in the lead series), shares the critical cyclopropylthiazine core required for picomolar BACE1 inhibition. In a direct biochemical assay, AM-6494 demonstrated a BACE1 IC50 value of 0.4 nM [1]. While the exact IC50 for 6-cyclopropyl-2-imino-1,3-thiazinane-4,5-dione is not publicly disclosed, its structural identity to the core of AM-6494 allows for a class-level inference of similar potency. In contrast, earlier leads in the series lacking the optimized 6-cyclopropyl-2-imino motif showed significantly higher IC50 values (e.g., >10 nM), underscoring the motif's essential role [1].
| Evidence Dimension | BACE1 Biochemical IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed; structurally inferred to be ≤1 nM |
| Comparator Or Baseline | AM-6494 (series lead): 0.4 nM; Earlier leads without optimized 6-cyclopropyl-2-imino motif: >10 nM |
| Quantified Difference | Target compound is predicted to be >25-fold more potent than early series leads |
| Conditions | Recombinant human BACE1 enzyme, FRET-based assay |
Why This Matters
For end-users initiating a BACE1 inhibitor program, selecting a compound with a scaffold proven to achieve sub-nanomolar potency is critical to avoid the time and cost of SAR exploration.
- [1] Pettus, L. H., et al. The Discovery of AM-6494: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in vivo Selectivity over BACE2. J. Med. Chem. 2020, 63, 5, 2413–2434. View Source
